
1-cyclohexyl-1-(3-pyridinyl)-2-(1H-1,2,4-triazol-1-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-cyclohexyl-1-(3-pyridinyl)-2-(1H-1,2,4-triazol-1-yl)ethanol is a synthetic organic compound that features a cyclohexyl group, a pyridinyl group, and a triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-1-(3-pyridinyl)-2-(1H-1,2,4-triazol-1-yl)ethanol likely involves multiple steps, including the formation of the triazole ring and the attachment of the cyclohexyl and pyridinyl groups. Typical synthetic routes might include:
Cyclohexylation: Introduction of the cyclohexyl group through a Friedel-Crafts alkylation or similar reaction.
Pyridinylation: Attachment of the pyridinyl group via a nucleophilic substitution or coupling reaction.
Triazole Formation: Construction of the triazole ring through a cyclization reaction, possibly involving azide and alkyne precursors.
Industrial Production Methods
Industrial production methods would likely optimize these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, advanced catalysts, and automated processes.
化学反应分析
Types of Reactions
1-cyclohexyl-1-(3-pyridinyl)-2-(1H-1,2,4-triazol-1-yl)ethanol may undergo various types of chemical reactions, including:
Oxidation: Conversion of the alcohol group to a ketone or aldehyde.
Reduction: Reduction of the pyridinyl ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the pyridinyl or triazole rings.
Common Reagents and Conditions
Common reagents and conditions for these reactions might include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups.
科学研究应用
1-cyclohexyl-1-(3-pyridinyl)-2-(1H-1,2,4-triazol-1-yl)ethanol could have various scientific research applications, including:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a potential therapeutic agent, particularly if it exhibits biological activity.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action for 1-cyclohexyl-1-(3-pyridinyl)-2-(1H-1,2,4-triazol-1-yl)ethanol would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to Enzymes or Receptors: Inhibition or activation of specific enzymes or receptors.
Interaction with DNA or RNA: Binding to nucleic acids and affecting gene expression or replication.
Modulation of Cellular Pathways: Influencing signaling pathways or metabolic processes.
相似化合物的比较
Similar Compounds
Similar compounds might include other triazole-containing molecules or those with cyclohexyl and pyridinyl groups. Examples could be:
- 1-cyclohexyl-1-(3-pyridinyl)-2-(1H-1,2,4-triazol-1-yl)propane
- 1-cyclohexyl-1-(3-pyridinyl)-2-(1H-1,2,4-triazol-1-yl)butane
Uniqueness
The uniqueness of 1-cyclohexyl-1-(3-pyridinyl)-2-(1H-1,2,4-triazol-1-yl)ethanol might lie in its specific combination of functional groups, which could confer unique chemical properties or biological activities compared to similar compounds.
属性
分子式 |
C15H20N4O |
|---|---|
分子量 |
272.35 g/mol |
IUPAC 名称 |
1-cyclohexyl-1-pyridin-3-yl-2-(1,2,4-triazol-1-yl)ethanol |
InChI |
InChI=1S/C15H20N4O/c20-15(10-19-12-17-11-18-19,13-5-2-1-3-6-13)14-7-4-8-16-9-14/h4,7-9,11-13,20H,1-3,5-6,10H2 |
InChI 键 |
FODAZJISDDBUMV-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C(CN2C=NC=N2)(C3=CN=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



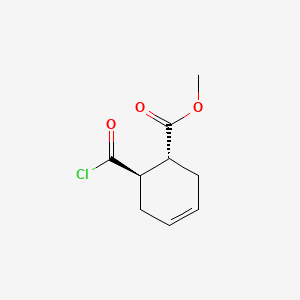
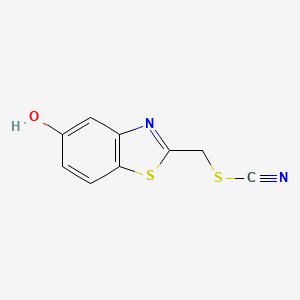

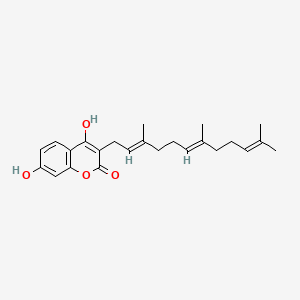
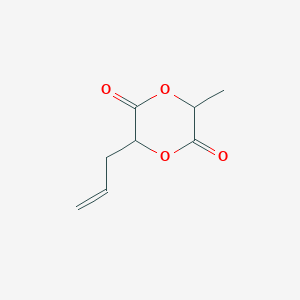
![Isoxazole, 3-methyl-5-[(3S)-1-methyl-3-pyrrolidinyl]-(9CI)](/img/structure/B13807786.png)
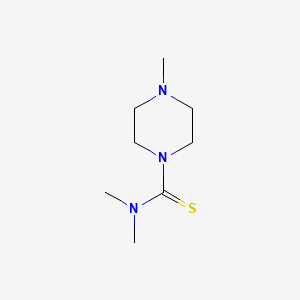

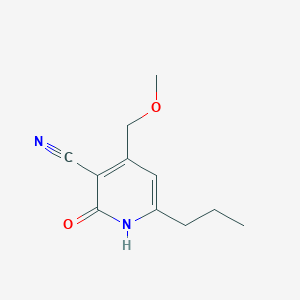
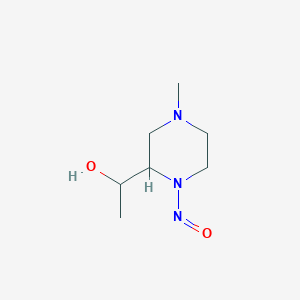
![[(E)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)but-2-enyl]-trimethylsilane](/img/structure/B13807815.png)
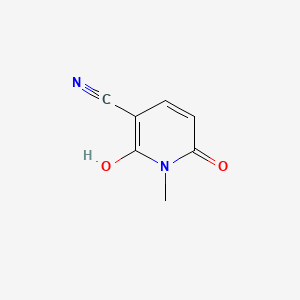
![4-amino-N-[(2-ethoxyphenyl)methylideneamino]benzenesulfonamide](/img/structure/B13807827.png)
